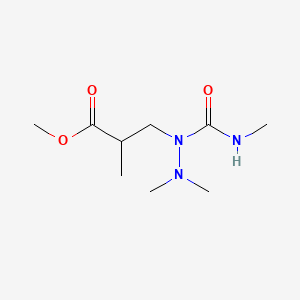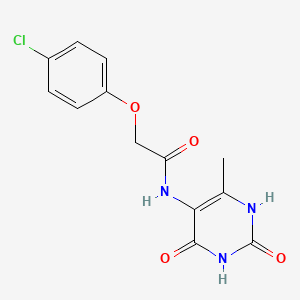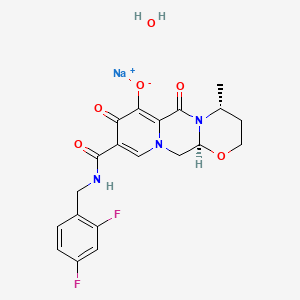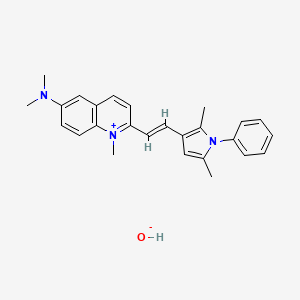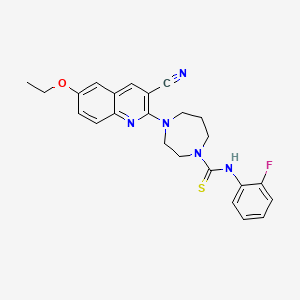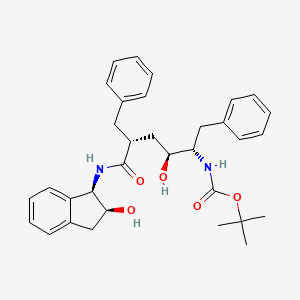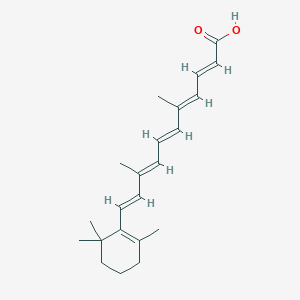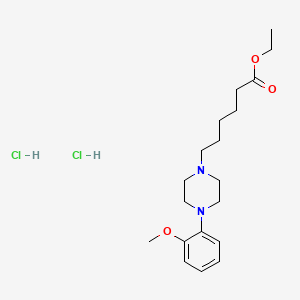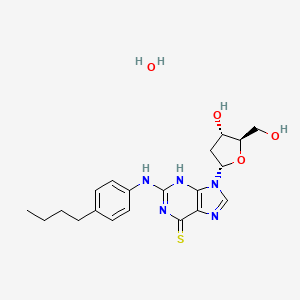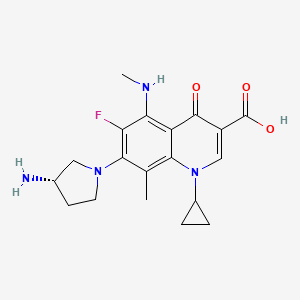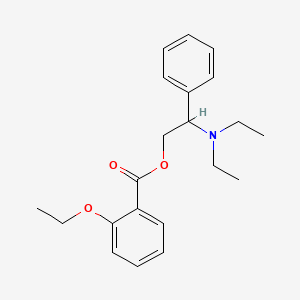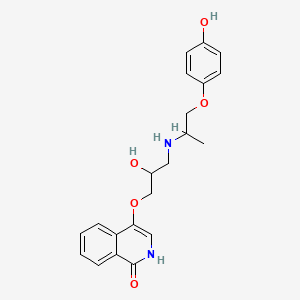
N-Feruloyl-3-methoxytyramine, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Feruloyl-3-methoxytyramine, (Z)- is an organic compound with the molecular formula C19H21NO5 It is a derivative of ferulic acid and tyramine, characterized by the presence of a feruloyl group attached to a 3-methoxytyramine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Feruloyl-3-methoxytyramine, (Z)- can be synthesized through chemical synthesis or extracted from natural sources. The synthetic route typically involves the reaction of ferulic acid with 3-methoxytyramine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of N-Feruloyl-3-methoxytyramine, (Z)- can be achieved by extracting it from natural sources such as soybean waste. The extraction process involves the use of organic solvents like ethanol or dichloromethane to dissolve the compound, followed by purification and crystallization steps to isolate the pure product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Feruloyl-3-methoxytyramine, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and hydroxyl groups in the compound can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce reduced derivatives of the compound .
Applications De Recherche Scientifique
N-Feruloyl-3-methoxytyramine, (Z)- has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound exhibits antioxidant properties and is studied for its potential role in protecting cells from oxidative stress.
Medicine: Research has shown that N-Feruloyl-3-methoxytyramine, (Z)- has anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of N-Feruloyl-3-methoxytyramine, (Z)- involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. It also modulates signaling pathways involved in inflammation and cell survival, contributing to its anti-inflammatory and neuroprotective properties .
Comparaison Avec Des Composés Similaires
N-Feruloyl-3-methoxytyramine, (Z)- can be compared with other similar compounds such as:
N-trans-Feruloyl-3-methoxytyramine: A geometric isomer with similar properties but different spatial arrangement.
N-cis-Feruloyl-3-methoxytyramine: Another isomer with distinct biological activities.
N-trans-p-Coumaroyltyramine: A related compound with a coumaroyl group instead of a feruloyl group.
Propriétés
Numéro CAS |
219773-49-6 |
|---|---|
Formule moléculaire |
C19H21NO5 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
(Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C19H21NO5/c1-24-17-11-13(3-6-15(17)21)5-8-19(23)20-10-9-14-4-7-16(22)18(12-14)25-2/h3-8,11-12,21-22H,9-10H2,1-2H3,(H,20,23)/b8-5- |
Clé InChI |
GRXBVKANHNUZNL-YVMONPNESA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)CCNC(=O)/C=C\C2=CC(=C(C=C2)O)OC)O |
SMILES canonique |
COC1=C(C=CC(=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


